(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE
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Overview
Description
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is a complex organic compound featuring a furan ring substituted with a nitrophenyl group and an amino acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with amino acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitrophenyl group.
Medicine: Explored for its potential use in developing new drugs targeting bacterial infections.
Mechanism of Action
The mechanism of action of (E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with bacterial enzymes, inhibiting their function and leading to antimicrobial effects. The furan ring can also participate in electron transfer reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure with a fluorine atom instead of an amino acetate group.
Furfural: A simpler furan derivative with an aldehyde group.
Uniqueness
(E)-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO ACETATE is unique due to its combination of a nitrophenyl group and an amino acetate moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N2O5 |
---|---|
Molecular Weight |
274.23g/mol |
IUPAC Name |
[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino] acetate |
InChI |
InChI=1S/C13H10N2O5/c1-9(16)20-14-8-12-6-7-13(19-12)10-2-4-11(5-3-10)15(17)18/h2-8H,1H3/b14-8+ |
InChI Key |
JOFNMGXZBXICLZ-RIYZIHGNSA-N |
SMILES |
CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Isomeric SMILES |
CC(=O)O/N=C/C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)ON=CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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